molecular formula C6H13NO5 B083239 (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal CAS No. 14307-14-3

(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal

Cat. No. B083239
CAS RN: 14307-14-3
M. Wt: 179.17 g/mol
InChI Key: FZHXIRIBWMQPQF-KAZBKCHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal, also known as erythrulose, is a natural ketose sugar that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

Erythrulose works by reacting with the amino acids in the outermost layer of the skin to produce a brown pigment called melanoidin. This pigment gives the skin a natural-looking tan without the harmful effects of UV radiation. Erythrulose also has antioxidant properties that protect the skin from oxidative stress and premature aging.

Biochemical And Physiological Effects

Erythrulose has been shown to have several biochemical and physiological effects. It has been found to increase the expression of genes involved in melanin synthesis, leading to a more prolonged and natural-looking tan. Erythrulose also increases the production of collagen, elastin, and hyaluronic acid, which are essential for maintaining healthy skin. Additionally, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal has been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is its natural origin, which makes it a safe and eco-friendly alternative to synthetic compounds. Erythrulose is also stable under a wide range of pH and temperature conditions, making it suitable for various applications. However, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal can be challenging to isolate and purify, which can affect its yield and purity.

Future Directions

There are several future directions for (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal research. One potential area is the development of new synthesis methods that can increase the yield and purity of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal. Another area is the investigation of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal's potential applications in medicine, such as its use as an anti-cancer agent or as a substrate for drug delivery. Additionally, more research is needed to fully understand the mechanism of action of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal and its effects on the skin and other organs.

Synthesis Methods

Erythrulose can be synthesized from dihydroxyacetone phosphate (DHAP) through the action of triosephosphate isomerase (TPI) and glycerol dehydrogenase (GDH). The process involves the conversion of DHAP into glyceraldehyde-3-phosphate (G3P) by TPI, followed by the reduction of G3P to (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal by GDH. This method provides a cost-effective and sustainable way of producing (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal.

Scientific Research Applications

Erythrulose has been extensively studied for its potential applications in various fields, including food, cosmetics, and biotechnology. In the food industry, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is used as a natural sweetener and flavor enhancer. In cosmetics, it is used as a self-tanning agent and skin moisturizer. In biotechnology, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is used as a substrate for the production of valuable compounds such as erythritol and 2,3-butanediol.

properties

CAS RN

14307-14-3

Product Name

(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(2S,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4-,5-,6+/m1/s1

InChI Key

FZHXIRIBWMQPQF-KAZBKCHUSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@@H](C=O)N)O)O)O)O

SMILES

C(C(C(C(C(C=O)N)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O

Origin of Product

United States

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